molecular formula C22H23F4N5O2 B1682291 N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide CAS No. 840489-44-3

N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide

Cat. No. B1682291
M. Wt: 465.4 g/mol
InChI Key: QMZSSLLJQUFMHM-UHFFFAOYSA-N
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Description

“N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a trifluoromethyl group and a benzoyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the formation of the piperazine ring, and the introduction of the trifluoromethyl and benzoyl groups. However, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine and piperazine rings would likely contribute to the rigidity of the molecule, while the trifluoromethyl and benzoyl groups could influence its reactivity.



Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The pyridazine and piperazine rings might participate in reactions involving the nitrogen atoms, while the trifluoromethyl and benzoyl groups could be involved in reactions with other functional groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridazine and piperazine rings could influence its solubility, while the trifluoromethyl and benzoyl groups could affect its reactivity.


Scientific Research Applications

Radiotracer Development for Imaging

  • A study by Silvers et al. (2016) detailed the design and synthesis of radiotracers, including a compound structurally similar to the one , for positron emission tomography (PET) imaging. These radiotracers targeted stearoyl-CoA desaturase-1 (SCD-1), a marker overexpressed in multiple solid tumors, indicating its potential in cancer diagnostics.

Antimicrobial Studies

  • Patel and Patel (2010) synthesized and examined compounds related to the mentioned chemical for their antimicrobial properties. They focused on fluoroquinolone-based 4-thiazolidinones, which have shown significant antibacterial and antifungal activities (Patel & Patel, 2010).

Antibacterial Activity

  • Miyamoto and Matsumoto (1990) researched fluorinated pyrido[2,3-c]pyridazines, which include derivatives structurally related to the compound of interest. Their work focused on synthesizing and testing the antibacterial activity of these compounds, highlighting their potential in treating bacterial infections (Miyamoto & Matsumoto, 1990).

Hedgehog Signaling Pathway Inhibition

  • Wang et al. (2018) explored novel dimethylpyridazine derivatives as inhibitors of the hedgehog signaling pathway, a crucial target in various cancers. Their research involved structural modification of known inhibitors, demonstrating the potential therapeutic application of these compounds in oncology (Wang et al., 2018).

HIV-1 Reverse Transcriptase Inhibition

  • Heinisch et al. (1996) investigated compounds structurally similar to the query compound for their potential as HIV-1 reverse transcriptase inhibitors. This research is significant for the development of new drugs against HIV (Heinisch et al., 1996).

SCD-1 Inhibition

  • Uto et al. (2010) identified benzoylpiperidine analogs, including a compound structurally analogous to the one , as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1). Their research demonstrated the compound's triglyceride-lowering effects in animal models, suggesting its potential in metabolic disorder treatments (Uto et al., 2010).

Cholinesterase Inhibition and Antimicrobial Activity

  • Krátký et al. (2020) synthesized N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, related to the query compound, and evaluated them for cholinesterase inhibition and antimicrobial activities. This research expands the understanding of these compounds' multifaceted biological activities (Krátký et al., 2020).

Androgen Receptor Downregulation

  • Bradbury et al. (2013) worked on the modification of triazolopyridazine-based compounds, including compounds structurally similar to the query compound, to downregulate the androgen receptor, demonstrating its potential in treating prostate cancer (Bradbury et al., 2013).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, it should be handled with care to avoid exposure.


Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. This could involve laboratory experiments to synthesize the compound and test its reactivity, as well as biological assays to investigate its potential effects on cells or organisms.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of this specific compound could vary. For more detailed and specific information, further research and experimentation would be needed.


properties

IUPAC Name

N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F4N5O2/c23-15-3-4-17(22(24,25)26)16(13-15)21(33)31-11-9-30(10-12-31)19-6-5-18(28-29-19)20(32)27-8-7-14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZSSLLJQUFMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide

Synthesis routes and methods

Procedure details

Following the procedure of Example 3, making variations only as required to use 5-fluoro-2-trifluoromethylbenzoyl chloride in place of isoxazole-5-carbonyl chloride to react with 6-piperazin-1-yl-pyridazine-3-carboxylic acid (2-cyclopropylethyl)amide, the title compound was obtained as a white powder (65% yield). 1H NMR (400 MHz, CDCl3) δ 8.05, 7.98, 7.74, 7.27-7.24, 7.09-7.06, 7.00, 4.08-3.96, 3.94-3.68, 3.55, 3.36, 1.50, 0.79-0.69, 0.48-0.42, 0.11-0.09.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-piperazin-1-yl-pyridazine-3-carboxylic acid (2-cyclopropylethyl)amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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